molecular formula C11H7F5N4O2 B3035972 2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 338792-16-8

2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B3035972
CAS No.: 338792-16-8
M. Wt: 322.19 g/mol
InChI Key: UOYNQBSMQDMPFA-UHFFFAOYSA-N
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Description

2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Difluoroacetamide Group: This step involves the reaction of a difluoroacetic acid derivative with the triazole intermediate, often using coupling reagents like carbodiimides.

    Attachment of the Phenoxy Group: The final step includes the nucleophilic substitution reaction between the triazole-difluoroacetamide intermediate and a trifluoromethylphenol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, or anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a fluorinated phenyl group.

    Trifluoromethylphenyl derivatives: Compounds with similar phenoxy groups and trifluoromethyl substituents.

Uniqueness

2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of its difluoroacetamide and trifluoromethylphenoxy groups, which impart distinct chemical and biological properties. This uniqueness can lead to enhanced potency, selectivity, and stability compared to other similar compounds.

Properties

IUPAC Name

2,2-difluoro-N-(1H-1,2,4-triazol-5-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N4O2/c12-10(13,14)6-2-1-3-7(4-6)22-11(15,16)8(21)19-9-17-5-18-20-9/h1-5H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYNQBSMQDMPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(=O)NC2=NC=NN2)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
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2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
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2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
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2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
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2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 6
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2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

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